7-hydroxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a hydroxy group at the 7th position and a trimethoxyphenyl group at the 4th position on the tetrahydroquinoline ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be achieved through several synthetic routes. One common method involves the use of Chan–Lam coupling, which is a popular and efficient method for the arylation of amines. This reaction typically involves the reaction of aryl boronate derivatives with nitrogen-containing functional groups such as amines, amides, ureas, hydrazine, and carbamates under mild reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory, antimicrobial, and anticancer activities. For example, derivatives of similar compounds have been found to exhibit significant antibacterial and antifungal activities . Additionally, it may have applications in the development of new therapeutic agents and as a structural template for drug design.
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2, which are involved in the inflammatory response . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds such as 4H-chromene and chromeno[2,3-b]pyridine derivatives. These compounds also exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The uniqueness of 7-HYDROXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE lies in its specific structural features and the potential for targeted therapeutic applications.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
7-hydroxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H19NO5/c1-22-15-6-10(7-16(23-2)18(15)24-3)13-9-17(21)19-14-8-11(20)4-5-12(13)14/h4-8,13,20H,9H2,1-3H3,(H,19,21) |
InChI Key |
IRGXZASEDLVVER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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